(S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid
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Overview
Description
(S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid is a chiral compound that belongs to the class of pyrrole derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, (S)-proline.
Protection of the Amine Group: The amine group of (S)-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction forms (S)-1-Boc-proline.
Cyclization: The protected (S)-1-Boc-proline undergoes cyclization to form this compound. This step typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, depending on the desired transformation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Esterification: Alcohols in the presence of a dehydrating agent like DCC.
Amidation: Amines in the presence of coupling agents such as DCC and DMAP.
Major Products Formed
Free Amine: Obtained after deprotection of the Boc group.
Esters and Amides: Formed through esterification and amidation reactions, respectively.
Scientific Research Applications
(S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid depends on its specific application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The Boc protecting group plays a crucial role in protecting the amine functionality during these transformations, ensuring selective reactions at other sites.
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-Boc-pyrrole-2-carboxylic acid: Lacks the dihydro functionality, resulting in different reactivity and applications.
1-Boc-2,3-dihydro-1H-pyrrole-2-carboxamide: An amide derivative with distinct chemical properties.
Uniqueness
(S)-1-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid is unique due to its chiral nature and the presence of the Boc protecting group. These features make it a valuable intermediate in asymmetric synthesis and selective transformations, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4,6-7H,5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAMGLYMXSMZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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